molecular formula C7H6ClN3 B2809377 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1547026-61-8

2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2809377
CAS No.: 1547026-61-8
M. Wt: 167.6
InChI Key: LNSVXKSHTYXFJT-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocycle known for its pharmacological and agrochemical applications . 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine features a chlorine atom at position 2 and a methyl group at position 6. These substituents modulate electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSVXKSHTYXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization using phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituent effects are summarized below:

Compound Name Substituents Key Properties/Activities Reference
2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cl (C2), CH₃ (C6) Hypothesized herbicidal/antimicrobial (Target)
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cl (C8), CH₃ (C6), NH₂ (C2) Unknown; amine may enhance bioavailability
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cl (C8), CF₃ (C6), NH₂ (C2) Enhanced metabolic stability (CF₃ group)
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C6), Cl (C2) Larger halogen may alter binding affinity
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine NO₂ (C6), NH₂ (C2) Electron-withdrawing NO₂ may increase reactivity

Key Observations :

  • Chlorine at position 2 (as in the target compound) is common in herbicidal triazolopyrimidines .
  • Trifluoromethyl (CF₃) substituents (e.g., ) increase metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics.
  • Bromine (e.g., ) introduces steric bulk and alters electronic density, affecting target binding.

Physicochemical Properties

13C NMR and HRMS data from analogs (e.g., 5a, 5g) reveal:

  • Chloro substituents cause deshielding (δ ~139–142 ppm for aromatic carbons) .
  • Methyl groups resonate at δ ~20–23 ppm .
  • HRMS confirms molecular ion peaks (e.g., [M+H⁺] = 469.1386 for 5g) .

Biological Activity

2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of various kinases and its implications in therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H6ClN3
  • CAS Number : 1547026-61-8

The compound features a fused triazole and pyridine ring system, contributing to its unique reactivity and biological properties.

The primary target of this compound is Casein Kinase 2 (CSNK2) . The compound inhibits CSNK2 by replacing a key amide group necessary for binding with potent pyrazolo[1,5-a]pyrimidine inhibitors. This interaction disrupts the biochemical pathways involved in the replication of β-coronaviruses, showcasing its potential in antiviral applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazolo[1,5-a]pyridines can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been explored for their ability to inhibit TGF-β type I receptor kinase (ALK5), which is implicated in fibrotic diseases and cancer .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal properties. Its structural characteristics allow it to interact with microbial enzymes or receptors effectively.

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityKey Findings
CSNK2 InhibitionInhibits replication of β-coronaviruses; potential antiviral agent.
ALK5 InhibitionHighly selective inhibitor with IC50 values <0.02 μM; significant oral bioavailability (51%).
AntimicrobialExhibited activity against various microbial strains; further studies needed.

Detailed Case Study: Inhibition of ALK5

A notable study evaluated the inhibition of ALK5 by a triazolo[1,5-a]pyridine derivative closely related to this compound. The compound demonstrated an IC50 value of 0.013 μM in kinase assays and showed high selectivity against a panel of 320 protein kinases. Pharmacokinetic studies revealed significant systemic exposure and bioavailability in vivo .

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